molecular formula C7H15N B13341744 (1-Propylcyclopropyl)methanamine

(1-Propylcyclopropyl)methanamine

Cat. No.: B13341744
M. Wt: 113.20 g/mol
InChI Key: MOPQSUSRXWYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propylcyclopropyl)methanamine is an organic compound characterized by a cyclopropyl ring attached to a methanamine group, with a propyl chain extending from the cyclopropyl ring

Preparation Methods

The synthesis of (1-Propylcyclopropyl)methanamine typically involves the following steps:

    Synthetic Routes: One common method involves the cyclopropanation of a suitable alkene precursor, followed by the introduction of the methanamine group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.

    Reaction Conditions: The cyclopropanation reaction often requires the use of a metal catalyst, such as a rhodium or copper complex, under controlled temperature and pressure conditions. The subsequent introduction of the methanamine group may involve the use of reagents like sodium azide and lithium aluminum hydride.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. This includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

(1-Propylcyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1-Propylcyclopropyl)methanamine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research into potential therapeutic applications includes exploring its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: In industrial settings, this compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in various technological fields.

Mechanism of Action

The mechanism by which (1-Propylcyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: These interactions can modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects. For example, binding to neurotransmitter receptors may alter neuronal activity and impact neurological functions.

Comparison with Similar Compounds

(1-Propylcyclopropyl)methanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include cyclopropylmethanamine, propylamine, and cyclopropylamine.

    Uniqueness: The presence of both a cyclopropyl ring and a propyl chain in this compound distinguishes it from other amines, providing unique steric and electronic properties that can influence its reactivity and interactions.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1-propylcyclopropyl)methanamine

InChI

InChI=1S/C7H15N/c1-2-3-7(6-8)4-5-7/h2-6,8H2,1H3

InChI Key

MOPQSUSRXWYFIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.